molecular formula C38H52N2O14 B607518 Fmoc-PEG8-NHS ester

Fmoc-PEG8-NHS ester

Numéro de catalogue: B607518
Poids moléculaire: 760.8 g/mol
Clé InChI: AMSAHSNOOQLQOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-PEG8-NHS ester (CAS: 1334170-03-4) is a heterobifunctional reagent widely used in bioconjugation and drug development. Its structure comprises an Fmoc (fluorenylmethyloxycarbonyl) -protected amine, an 8-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The Fmoc group enables controlled deprotection (e.g., using piperidine) for sequential conjugation, while the NHS ester reacts with primary amines to form stable amide bonds. With a molecular formula of C₃₈H₅₂N₂O₁₄ and a molecular weight of 760.82 g/mol, it is valued for improving solubility, reducing immunogenicity, and enhancing biocompatibility in applications such as:

  • Antibody-drug conjugates (ADCs)
  • PROTAC (PROteolysis-TArgeting Chimera) synthesis
  • Peptide and protein modification

Commercial preparations typically offer ≥98% purity, with availability in 1 mg to 10 mg scales .

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stepwise Synthesis Protocol

  • Activation of PEG8 Diol :
    The PEG8 diol is functionalized at one terminus with a carboxylic acid group using succinic anhydride under acidic conditions. This step ensures a reactive site for subsequent NHS ester formation.

  • Fmoc-Amine Coupling :
    The free hydroxyl group at the opposite terminus of PEG8 is reacted with Fmoc-protected amino acids (e.g., Fmoc-glycine) using carbodiimide-based coupling agents such as HATU (1.1 eq) and DIEA (2 eq) in DMF at room temperature.

  • NHS Ester Formation :
    The carboxylic acid terminus is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane, yielding the NHS ester.

Key Reaction Conditions :

ParameterValue/Description
SolventDMF, Dichloromethane
Coupling AgentsHATU, DCC
Catalysts/BasesDIEA, DMAP
TemperatureRoom temperature (20–25°C)
Reaction Time1–4 hours per step

Critical Optimization Parameters

  • Moisture Control : NHS esters are highly moisture-sensitive; reactions must be conducted under inert atmospheres (e.g., nitrogen or argon).

  • Stoichiometry : A 1.2:1 molar ratio of Fmoc-amino acid to PEG8 ensures complete functionalization while minimizing side reactions.

  • Purification : Intermediate products are precipitated using cold diethyl ether and purified via reversed-phase HPLC to achieve ≥95% purity.

Industrial-Scale Production Strategies

Industrial synthesis of this compound prioritizes scalability, cost-efficiency, and reproducibility. Key methodologies include:

Continuous Flow Chemistry

  • Advantages : Enhanced heat/mass transfer, reduced reaction times, and improved yield consistency.

  • Process : PEG8 diol is functionalized in a continuous reactor with in-line monitoring of NHS ester formation via FT-IR spectroscopy.

Large-Scale Purification Techniques

  • Chromatography : Preparative HPLC with C18 columns (e.g., Phenomenex Kinetex) resolves PEG8 derivatives from unreacted precursors.

  • Lyophilization : Final products are lyophilized to remove volatile solvents and ensure long-term stability.

Industrial Production Metrics :

MetricValue
Batch Size1–10 kg
Yield70–85%
Purity≥95% (HPLC)
Storage Conditions-5°C, desiccated, protected from light

Analytical Methods for Quality Control

Rigorous analytical validation ensures compliance with pharmaceutical and research standards:

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 7.89 (d, Fmoc aromatic), 4.30 (m, PEG backbone), 2.80 (s, NHS ester).

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 761.8 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • Ultra-Performance Liquid Chromatography (UPLC) :

    • Column : C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase : Gradient of acetonitrile/water with 0.1% TFA.

    • Retention Time : 6.2 minutes.

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

  • Cause : Exposure to ambient moisture during synthesis or storage.

  • Solution : Use of molecular sieves in reaction mixtures and storage at -5°C.

Fmoc Deprotection Side Reactions

  • Cause : Overly basic conditions during Fmoc removal (e.g., excessive piperidine concentration).

  • Solution : Optimized deprotection with 20% piperidine in DMF for 30 minutes.

Comparative Analysis with Shorter PEG Linkers

PropertyPEG4 LinkerPEG8 Linker
Molecular Weight584.6 g/mol760.8 g/mol
Solubility in WaterModerateHigh
Reaction KineticsFasterSlower
In Vivo Circulation Time6–8 hours12–24 hours

The extended PEG8 spacer enhances aqueous solubility and prolongs biological half-life, making it preferable for drug delivery systems.

Emerging Innovations in Synthesis

  • Enzyme-Mediated Coupling : Lipase-catalyzed esterification reduces reliance on toxic coupling agents.

  • Solid-Phase Synthesis : Enables iterative PEG chain elongation with >90% stepwise yield .

Analyse Des Réactions Chimiques

NHS Ester Reactivity

The NHS ester group reacts with primary amines (-NH₂) under neutral to slightly alkaline conditions (pH 7.2–8.5) to form stable amide bonds . The reaction mechanism involves:

  • Nucleophilic attack : The amine group attacks the electrophilic carbonyl carbon of the NHS ester.
  • Release of N-hydroxysuccinimide (NHS) : A byproduct that absorbs at 260–280 nm .
  • Amide bond formation : Creates covalent linkages between PEG and target molecules (e.g., proteins, peptides) .

Competing Hydrolysis Reaction :
NHS esters undergo hydrolysis in aqueous media, with rates dependent on pH and temperature:

pHTemperatureHydrolysis Half-Life
7.00°C4–5 hours
8.64°C10 minutes

Fmoc Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (e.g., 20% piperidine in DMF) to expose a free amine for secondary conjugation :
Reaction Conditions :

  • Deprotection agent : Piperidine, morpholine, or DBU .
  • Time : 30 minutes at room temperature .
  • Yield : >95% free amine generation.

NHS Ester Coupling

Optimal conditions for NHS ester reactions with primary amines:

ParameterOptimal RangeImpact on Reaction Efficiency
pH7.2–8.5Higher pH accelerates hydrolysis .
BufferPhosphate, HEPES, borateAvoid amine-containing buffers (e.g., Tris) .
Temperature4°C–25°CLower temperatures reduce hydrolysis .
Molar ratio (NHS:Amine)2:1–5:1Excess NHS ester compensates for hydrolysis .

Case Study : Conjugation of azido-dPEG8-NHS ester to a peptide yielded 11.6% after 48 hours at room temperature in DMSO, purified via RP-HPLC .

Sequential Conjugation Workflow

A typical two-step protocol for this compound:

  • Primary reaction : NHS ester reacts with lysine residues (pH 8.0, 4°C, 2 hours) .
  • Deprotection : Fmoc removed with piperidine (20% in DMF, 30 minutes) .
  • Secondary reaction : Free amine linked to carboxylic acids via EDC/NHS chemistry .

Example Synthesis :
Fmoc-NH-PEG8-CH2CH2COOH was activated with NHS/EDC and conjugated to 17β-estradiol, achieving 16% yield after HPLC purification .

Comparative Analysis of PEG-NHS Esters

CompoundPEG LengthReactive GroupHydrolysis Half-Life (pH 8)Key Applications
This compound8 unitsNHS ester10 minutes at 4°C Sequential bioconjugation
DBCO-PEG8-NHS ester8 unitsDBCO + NHS15 minutes at 4°C Click chemistry workflows
Biotin-PEG8-NHS8 unitsBiotin + NHS12 minutes at 4°C Affinity tagging

Limitations and Mitigation Strategies

ChallengeSolution
HydrolysisUse excess reagent (3–5 eq.)
Low amine accessibilityIntroduce PEG spacers to reduce steric hindrance
Fmoc stabilityAvoid prolonged exposure to strong acids

Applications De Recherche Scientifique

Bioconjugation

Overview : Fmoc-PEG8-NHS ester serves as a linker for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids. The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the PEGylation process.

Applications :

  • Antibody-Drug Conjugates (ADCs) : The compound is used to create stable linkers that connect cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. The hydrophilic nature of PEG improves solubility and circulation time in the bloodstream .
  • Protein Modification : this compound modifies proteins to enhance their pharmacokinetic properties, such as solubility and stability. This modification can reduce immunogenicity, prolong half-life, and improve therapeutic efficacy .

Drug Delivery Systems

Overview : The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents.

Applications :

  • Nanoparticle Formulations : In lipid nanoparticle (LNP) systems used for mRNA delivery, PEG linkers like this compound improve the stability and bioavailability of the encapsulated mRNA .
  • PROTAC Synthesis : this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which selectively degrade target proteins by linking them to E3 ubiquitin ligases .

Peptide Synthesis

Overview : The Fmoc group allows for selective deprotection under mild conditions, making this compound ideal for peptide synthesis.

Applications :

  • Solid Phase Peptide Synthesis (SPPS) : This compound is employed in SPPS to facilitate the synthesis of complex peptides by providing a hydrophilic spacer that enhances solubility during the synthesis process .
  • Functionalization of Oligonucleotides : this compound can be used to modify oligonucleotides for various applications in gene therapy and molecular diagnostics .

Case Studies

StudyApplicationFindings
Study on ADCs Utilization in ADCs for targeted cancer therapyDemonstrated improved therapeutic index with reduced off-target effects due to effective drug release at tumor sites .
PROTAC Development Synthesis of PROTACs for targeted protein degradationShowed selective degradation of target proteins in cellular models, validating the efficacy of PEG linkers in enhancing PROTAC performance .
Peptide Library Screening Screening for binding peptides using solid-phase methodsIdentified high-affinity peptides through modifications facilitated by this compound linkers, indicating its role in enhancing peptide library diversity .

Mécanisme D'action

The mechanism of action of Fmoc-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, leading to the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility of the compound in aqueous media .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares Fmoc-PEG8-NHS ester with key analogues:

Compound Name PEG Length Molecular Weight (g/mol) Functional Groups Key Applications Reactivity Notes References
This compound 8 760.82 Fmoc-amine, NHS ester ADCs, PROTACs, protein modification Requires Fmoc deprotection for amine reactivity
Fmoc-PEG4-NHS ester 4 572.65 Fmoc-amine, NHS ester Short-spacer conjugates, solid-phase synthesis Shorter PEG reduces solubility enhancement
Azido-dPEG®4-NHS ester 4 388.37 Azide, NHS ester Click chemistry (e.g., CuAAC with alkynes) Dual reactivity for orthogonal conjugation
Mal-PEG8-NHS ester 8 ~800 (estimated) Maleimide, NHS ester Thiol-amine crosslinking (e.g., cysteine-targeted ADCs) Combines amine/thiol targeting
Fmoc-PEG12-NHS ester 12 945.00 (estimated) Fmoc-amine, NHS ester PROTACs requiring extended linkers Longer PEG enhances solubility and spacing
m-PEG8-NHS ester 8 ~600 (estimated) Methoxy, NHS ester Simple PEGylation without amine protection Lacks Fmoc, limiting sequential conjugation
Bis-PEG8-NHS ester 8 ~1,000 (estimated) Dual NHS esters Crosslinking amines (e.g., hydrogel formation) Enables macromolecular network formation

Key Research Findings

  • Orthogonal Protection : this compound’s Fmoc group allows selective deprotection, enabling multi-step bioconjugation strategies critical for complex molecules like PROTACs .
  • Solvency vs. Stability : Longer PEG chains (e.g., PEG12) improve solubility but may reduce stability in vivo due to increased hydrophilicity .
  • Functional Versatility : Maleimide- or azide-bearing PEG-NHS esters (e.g., Mal-PEG8-NHS) enable site-specific conjugation but lack Fmoc’s protection flexibility .

Discrepancies in Commercial Specifications

  • CAS Variants : Some sources (e.g., BroadPharm’s BP-21633) list this compound with CAS 1818294-31-3 and molecular formula C₃₄H₄₄N₂O₁₂ , suggesting structural variations (e.g., branched vs. linear PEG) . Users must verify specifications for compatibility.

Activité Biologique

Fmoc-PEG8-NHS ester is a specialized chemical compound widely used in bioconjugation applications, particularly in the fields of drug delivery and protein engineering. This compound combines a polyethylene glycol (PEG) chain with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a N-hydroxysuccinimide (NHS) ester functional group, making it a versatile tool for linking biomolecules.

Chemical Structure and Properties

  • Molecular Formula : C38H52N2O14
  • Molecular Weight : 760.8 g/mol
  • CAS Number : 1334170-03-4
  • Purity : Typically ≥95% .

The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. The hydrophilicity provided by the PEG chain enhances solubility in aqueous environments, which is crucial for biological applications .

This compound functions primarily through its ability to form stable amide bonds with various biomolecules, including proteins and drugs. The NHS ester reacts with nucleophilic amino groups (e.g., from lysine residues in proteins), facilitating the formation of covalent bonds that are essential for creating bioconjugates. This property is particularly valuable in targeted therapies, where the specificity and efficacy of therapeutic agents can be significantly enhanced by their conjugation to antibodies or other targeting moieties .

Biological Applications

  • Antibody-Drug Conjugates (ADCs) : this compound is commonly used in the synthesis of ADCs, which link cytotoxic drugs to monoclonal antibodies. This approach allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity .
  • PROTACs (Proteolysis Targeting Chimeras) : This compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The unique structure of this compound facilitates the creation of these bifunctional molecules, enhancing their therapeutic potential .
  • Bioconjugation Studies : Research has demonstrated that compounds linked via this compound exhibit improved pharmacokinetics, including reduced immunogenicity and enhanced circulation time in biological systems. Studies have shown that these conjugates maintain their biological activity over time, making them suitable for long-term applications .

Comparative Analysis with Other Linkers

Compound NameStructure FeaturesUnique Aspects
Fmoc-PEG4-NHS esterShorter PEG chain (4 units)Faster reaction kinetics due to shorter length
DBCO-PEG8-NHS esterContains dibenzocyclooctyneUseful for bioorthogonal reactions
Maleimide-PEG8-NHSMaleimide functional groupSelective reactivity with thiols
Biotin-PEG8-NHSBiotin functional groupStrong affinity for streptavidin

The unique combination of the Fmoc protecting group and NHS ester in this compound distinguishes it from other PEG-based linkers, providing both protection and reactivity for diverse applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Targeted Drug Delivery : A study demonstrated that ADCs synthesized using this compound showed significantly improved targeting capabilities and reduced off-target effects compared to traditional drug delivery methods .
  • Chemoproteomic Profiling : Research utilizing NHS esters as probes revealed their ability to selectively label nucleophilic sites on proteins, facilitating the mapping of protein interactions and post-translational modifications across complex proteomes .
  • Synthesis of PROTACs : A review highlighted the role of this compound in developing PROTACs that effectively target and degrade specific proteins involved in cancer progression, showcasing its potential in therapeutic development .

Q & A

Q. How should contradictory data between NMR and mass spectrometry during characterization be interpreted?

  • Discrepancies may arise from residual solvents (NMR) or ion suppression (MS). Cross-validate with FT-IR (amide bond confirmation) and elemental analysis . For quantitative comparisons, use triplicate runs and statistical validation (e.g., Student’s t-test) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.